7-(4-chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

描述

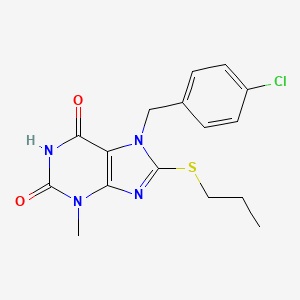

7-(4-Chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a substituted purine dione derivative characterized by a 4-chlorobenzyl group at position 7, a methyl group at position 3, and a propylthioether moiety at position 8 (Figure 1). This compound belongs to a class of molecules designed to modulate biological targets such as kinases, receptors, or enzymes, often leveraging sulfur-based substitutions for enhanced binding or metabolic stability .

属性

IUPAC Name |

7-[(4-chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOIOKCCCZYCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 4-chlorobenzyl bromide, followed by the introduction of a propylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

7-(4-chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Nucleophilic substitution reactions are common, where the propylthio group can be replaced by other nucleophiles like amines or alcohols.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the purine ring and the formation of various by-products.

科学研究应用

7-(4-chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect DNA synthesis and repair mechanisms.

相似化合物的比较

Key Structural Features :

- Position 7 : 4-Chlorobenzyl group (aromatic substituent with electron-withdrawing Cl).

- Position 8 : Propylthioether (flexible alkyl chain with sulfur).

- Position 3 : Methyl group (common in caffeine analogs to reduce metabolic degradation).

Comparison with Similar Compounds

The structural and functional diversity of purine dione derivatives is exemplified by substitutions at positions 7 and 6. Below is a detailed comparison:

Substituent Variations at Position 8

Key Observations :

- Chain Length and Flexibility : Propylthio (C3) vs. ethylthio (C2) affects binding pocket accommodation. Longer chains (e.g., propylthio) may enhance hydrophobic interactions but reduce solubility .

- Aromatic vs. Aliphatic : Pyridinyloxy or piperazinyl groups (e.g., in F-168 ) enable π-π stacking or hydrogen bonding, critical for receptor affinity.

Substituent Variations at Position 7

Key Observations :

生物活性

7-(4-chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential pharmacological applications. This compound has garnered attention due to its diverse biological activities, including antibacterial properties, enzyme inhibition, and potential anticancer effects. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 347.807 g/mol. The structure features a purine base modified with a chlorobenzyl group and a propylthio substituent, which may influence its biological interactions.

1. Antibacterial Activity

Research indicates that derivatives of purine compounds exhibit significant antibacterial properties. For instance, synthesized compounds similar to this compound demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biochemical pathways and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | 2.14 ± 0.003 |

| Compound D | Urease | 1.21 ± 0.005 |

These values indicate that the compound exhibits promising inhibitory activity, suggesting potential use in therapeutic applications .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications present in this purine derivative could enhance its interaction with cancer cell targets.

Case Studies

Several case studies have explored the biological effects of similar purine derivatives:

- Study on Antibacterial Effects : A study published in 2020 highlighted the synthesis of various purine derivatives and their antibacterial efficacy against multidrug-resistant strains . The results indicated that modifications at the benzyl position significantly enhanced antibacterial activity.

- Enzyme Inhibition Analysis : Another research focused on the enzyme inhibition capabilities of related compounds found that structural variations could lead to increased potency against urease, making them candidates for treating urinary tract infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。